NG-Hydroxy-L-arginine, Monoacetate Salt
Overview
Description
NG-Hydroxy-L-arginine, Monoacetate Salt is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system. It is also a potent inhibitor of liver and macrophage arginase .
Preparation Methods
Synthetic Routes and Reaction Conditions
NG-Hydroxy-L-arginine, Monoacetate Salt is formed by the NADPH-dependent hydroxylation of L-arginine. The hydroxylation process is catalyzed by nitric oxide synthase (NOS) enzymes. The reaction conditions typically involve the presence of NADPH, oxygen, and the enzyme NOS .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory preparation, involving the enzymatic hydroxylation of L-arginine in the presence of necessary cofactors and conditions .
Chemical Reactions Analysis
Types of Reactions
NG-Hydroxy-L-arginine, Monoacetate Salt primarily undergoes oxidation reactions. It can be oxidized to nitric oxide and citrulline by the cytochrome P450 system .
Common Reagents and Conditions
The common reagents used in the oxidation of this compound include NADPH and oxygen. The reaction is catalyzed by the cytochrome P450 enzyme system .
Major Products
The major products formed from the oxidation of this compound are nitric oxide and citrulline .
Scientific Research Applications
NG-Hydroxy-L-arginine, Monoacetate Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nitric oxide.
Biology: It serves as a tool to study the biosynthesis of nitric oxide and its role in various biological processes.
Medicine: It is used in research related to cardiovascular diseases, as nitric oxide is a critical regulator of vascular tone and blood pressure.
Industry: It is used in the production of nitric oxide-related compounds and in the study of enzyme inhibitors
Mechanism of Action
NG-Hydroxy-L-arginine, Monoacetate Salt exerts its effects by being oxidized to nitric oxide and citrulline. The oxidation is catalyzed by the cytochrome P450 system. Nitric oxide produced from this reaction acts as a signaling molecule, regulating various physiological processes such as vasodilation and neurotransmission. The compound also inhibits liver and macrophage arginase, which plays a role in the urea cycle and immune response .
Comparison with Similar Compounds
Similar Compounds
- NG-Monomethyl-L-arginine, Monoacetate Salt
- NG-Hydroxy-nor-L-arginine, Diacetate Salt
- NG-Methyl-L-arginine acetate salt
Uniqueness
NG-Hydroxy-L-arginine, Monoacetate Salt is unique due to its dual role as both an intermediate in nitric oxide biosynthesis and an inhibitor of arginase. This dual functionality makes it a valuable compound in research related to nitric oxide signaling and arginase inhibition .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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